2,2,2-Trifluoro-1-(7-morpholino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one is a complex organic compound characterized by the presence of trifluoromethyl, morpholine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Nitro Group: Nitration of the isoquinoline core is achieved using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where a halogenated precursor reacts with morpholine.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoroacetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Aminated Derivatives: Reduction of the nitro group yields amine derivatives.
Hydroxylated Derivatives: Oxidation introduces hydroxyl groups.
Substituted Derivatives: Nucleophilic substitution yields various substituted products.
Scientific Research Applications
2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific electronic properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of complex organic molecules for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The nitro group can undergo reduction to form reactive intermediates that bind to active sites of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethan-1-one
- 2,2,2-Trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one
- 2,2,2-Trifluoro-1-morpholinoethanone
Uniqueness
2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one is unique due to the combination of its trifluoromethyl, morpholine, and nitro groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for specialized applications in research and industry.
Properties
Molecular Formula |
C15H16F3N3O4 |
---|---|
Molecular Weight |
359.30 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(7-morpholin-4-yl-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C15H16F3N3O4/c16-15(17,18)14(22)20-2-1-10-7-13(21(23)24)12(8-11(10)9-20)19-3-5-25-6-4-19/h7-8H,1-6,9H2 |
InChI Key |
AJDHAMHYCWCNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC(=C(C=C21)[N+](=O)[O-])N3CCOCC3)C(=O)C(F)(F)F |
Origin of Product |
United States |
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